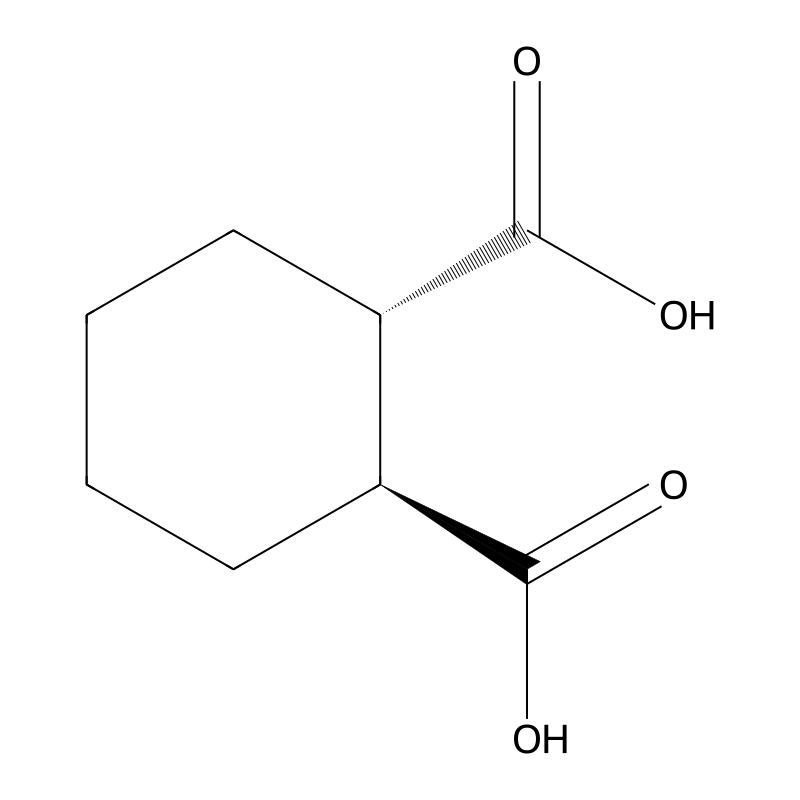

(1S,2S)-cyclohexane-1,2-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid is a cyclohexane derivative with two carboxylic acid groups attached to adjacent carbon atoms. Its molecular formula is C8H12O4, and it has a molecular weight of 172.18 g/mol . The compound exists as a white crystalline solid at room temperature.

Chemical Structure:

Physical Properties:

- Number of heavy atoms: 12

- Number of aromatic heavy atoms: 0

- Fraction of sp3 carbons: 0.75

- Number of rotatable bonds: 2

- Topological Polar Surface Area (TPSA): 74.6 Ų

Solubility and Partition Coefficient:

- Esterification: The compound can react with alcohols to form esters.

- Amide formation: It can react with amines to form amides.

- Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation to form simpler cyclohexane derivatives.

The synthesis of (1S,2S)-cyclohexane-1,2-dicarboxylic acid can be achieved through various methods:

- Oxidation of cyclohexene derivatives

- Stereoselective reduction of cyclohexene-1,2-dicarboxylic acid

- Resolution of racemic cyclohexane-1,2-dicarboxylic acid

A specific synthesis method involves the use of (1S,2S)-cyclohexane-1,2-dicarboxylic acid as a starting material for the preparation of new C2-symmetric cyclohexane-1,2-dicarboxamides .

(1S,2S)-Cyclohexane-1,2-dicarboxylic acid has several applications in chemistry and related fields:

- Organic Synthesis: It serves as a valuable chiral building block in the synthesis of more complex organic compounds.

- Pharmaceutical Research: The compound is used in the development of new drug candidates and as a precursor for biologically active molecules.

- Material Science: It can be employed in the preparation of polymers and other advanced materials.

- Asymmetric Catalysis: Its chiral nature makes it useful in the development of asymmetric catalysts for stereoselective reactions.

Similar Compounds

Several compounds share structural similarities with (1S,2S)-cyclohexane-1,2-dicarboxylic acid:

- Cyclohexane-1,2,4,5-tetracarboxylic acid (CAS: 15383-49-0)

- trans-Cyclohexane-1,3-dicarboxylic acid (CAS: 2305-30-8)

- 4-Methylcyclohexanecarboxylic acid (CAS: 4331-54-8)

- (1R,2R)-Cyclohexane-1,2-dicarboxylic acid (CAS: 46022-05-3)

- cis-1,2-Cyclohexanedicarboxylic acid

The uniqueness of (1S,2S)-cyclohexane-1,2-dicarboxylic acid lies in its specific stereochemistry, which can be crucial for certain applications, particularly in asymmetric synthesis and pharmaceutical development. Its stereoisomer, (1R,2R)-cyclohexane-1,2-dicarboxylic acid, has the opposite configuration but similar chemical properties .

XLogP3

GHS Hazard Statements

Pictograms

Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.